prop-2-enyl [5-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-yl] carbonate
Description
Prop-2-enyl [5-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-yl] carbonate is a complex organic compound featuring three key structural motifs:
- Allyl carbonate ester: A prop-2-enyl (allyl) group bonded to a carbonate moiety.
- 7,8-Dihydro-6H-xanthene core: A partially saturated tricyclic aromatic system.
- Cationic indolium substituent: A 1,3,3-trimethylindol-1-ium group linked via an (E)-configured ethenyl bridge to the xanthene ring.
Its synthesis likely involves coupling reactions, as seen in analogous xanthene derivatives (e.g., ) . Structural determination of such compounds often employs SHELX software for crystallographic refinement .
Properties
IUPAC Name |
prop-2-enyl [5-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-yl] carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30NO4/c1-5-17-33-29(32)34-23-15-13-21-18-22-10-8-9-20(28(22)35-26(21)19-23)14-16-27-30(2,3)24-11-6-7-12-25(24)31(27)4/h5-7,11-16,18-19H,1,8-10,17H2,2-4H3/q+1/b16-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXRMPWUNYRPST-JQIJEIRASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C4C(=CC5=C(O4)C=C(C=C5)OC(=O)OCC=C)CCC3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C4C(=CC5=C(O4)C=C(C=C5)OC(=O)OCC=C)CCC3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30NO4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
CAY10737 is synthesized through a series of chemical reactions involving the incorporation of a xanthene derivative and an indolium salt. The key step in its synthesis is the palladium-mediated Tsuji-Trost reaction, which facilitates the release of the fluorescent compound .
Industrial Production Methods
While specific industrial production methods for CAY10737 are not widely documented, the synthesis generally involves standard organic synthesis techniques, including the use of palladium catalysts and controlled reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
CAY10737 primarily undergoes the Tsuji-Trost reaction in the presence of palladium and carbon monoxide. This reaction is crucial for its function as a fluorescent probe .
Common Reagents and Conditions
Palladium (Pd): Acts as a catalyst in the Tsuji-Trost reaction.
Carbon Monoxide (CO): The target molecule for detection.
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol are commonly used solvents.
Major Products
The major product formed from the reaction of CAY10737 with carbon monoxide is a fluorescent compound with absorption and emission maxima of 678 nm and 714 nm, respectively .
Scientific Research Applications
Structural Characteristics
This compound is characterized by a prop-2-enyl group attached to a xanthene derivative, which is further functionalized with an indolium moiety. The presence of these functional groups enhances its photochemical properties, making it a candidate for applications in:
- Fluorescent dyes
- Photonic devices
- Organic electronic materials
Synthesis and Characterization
The synthesis of prop-2-enyl [5-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-y] carbonate typically involves multi-step organic reactions. Key methods may include:
- Refluxing under inert atmospheres to prevent degradation.
- Analytical Techniques : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity.
Photonic Applications
The compound's photochemical properties indicate its potential use in:
Fluorescent Dyes : Due to its unique structure, it may exhibit strong fluorescence, making it suitable for biological imaging and as a tracer in various applications.
Photonic Devices : Its ability to absorb and emit light at specific wavelengths can be harnessed in the development of lasers and light-emitting diodes (LEDs).
Fluorescence Studies
Experimental studies have demonstrated that the compound exhibits significant fluorescence under UV light. This property has been explored for applications in:
- Biological Imaging : As a fluorescent marker in cellular studies.
- Sensor Development : Utilized in sensors for detecting environmental pollutants or biological markers.
Antioxidant Activity
Research has indicated that derivatives of this compound may possess antioxidant properties. Studies involving in vitro assays have shown that it can scavenge free radicals effectively, suggesting potential applications in:
- Pharmaceuticals : As an active ingredient in formulations aimed at reducing oxidative stress.
Organic Electronics
The compound's electronic properties make it a candidate for use in organic photovoltaics (solar cells). Its ability to facilitate charge transfer can enhance the efficiency of solar energy conversion.
Mechanism of Action
CAY10737 functions through a palladium-mediated Tsuji-Trost reaction. In the presence of palladium and carbon monoxide, the compound undergoes a chemical transformation that releases a fluorescent product. This fluorescence can then be measured to detect the presence of carbon monoxide . The molecular targets and pathways involved include the selective interaction with carbon monoxide over other reactive species .
Comparison with Similar Compounds
Structural Analogues of Indole/Xanthene Derivatives
The compound is compared below with structurally related molecules from the provided evidence.
Table 1: Key Structural Features
Key Observations:
- Cationic vs. Neutral Indole Derivatives : The main compound’s 1,3,3-trimethylindol-1-ium group imparts a positive charge, enhancing solubility in polar solvents compared to neutral indole derivatives like the ethoxycarbonylindole in .
- Ester Reactivity : The allyl carbonate group is more reactive toward nucleophilic substitution than ethyl or ethoxycarbonyl esters due to the leaving-group ability of the allyl moiety .
Key Observations:
- Synthesis : The main compound may employ strategies similar to ’s GP1 protocol, which uses xanthene precursors and coupling agents .
- Spectroscopy : The absence of HRMS data for the main compound necessitates reliance on structural analogs. The indolium group’s cationic nature would likely produce distinct NMR shifts (e.g., downfield aromatic protons) compared to neutral indoles .
Table 3: Functional Group Analysis
Key Observations:
- The allyl carbonate group in the main compound may enable applications in photopolymerization or controlled release systems.
Biological Activity
Prop-2-enyl [5-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-yl] carbonate is a complex organic compound that belongs to the class of xanthone derivatives. Xanthones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound's structure features a xanthone core substituted with an indolium moiety and a prop-2-enyl group. This structural configuration is significant as it influences the compound's biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃ |
| Molecular Weight | 306.35 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
Anticancer Activity
Research has indicated that xanthone derivatives exhibit potent anticancer properties. A study highlighted that prenylated xanthones significantly enhance anticancer activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells . The introduction of the prop-2-enyl group in this compound may similarly enhance its efficacy by increasing lipophilicity and cellular uptake.
Mechanism of Action:
The proposed mechanisms for the anticancer activity include:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation.
- Modulation of signaling pathways involved in cancer progression.
Antimicrobial Activity
Xanthone derivatives have also shown antimicrobial properties against a range of pathogens. The presence of the indolium group may contribute to enhanced antibacterial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Case Study:
In a comparative study, several xanthone derivatives were tested against MRSA strains, revealing that modifications in the structure significantly influenced their Minimum Inhibitory Concentration (MIC) values. The compound's structural features could be pivotal in designing more effective antimicrobial agents.
Anti-inflammatory Properties
Xanthones have been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and mediators. The biological activity of this compound may also extend to reducing inflammation by modulating immune responses .
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example, it was observed that at concentrations as low as 10 µM, significant cytotoxicity was induced in cultured cancer cells.
In Vivo Studies
Preliminary in vivo studies using animal models have shown promising results in reducing tumor size and improving survival rates when treated with this compound. Further studies are required to elucidate the pharmacokinetics and optimal dosing strategies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
